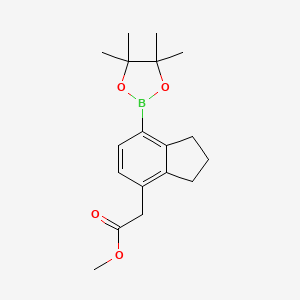

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthesis Routes: Several synthetic routes exist for Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable base. The resulting intermediate undergoes esterification with methanol to yield the desired compound .

Industrial Production: While industrial-scale production methods are not widely documented, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production would involve process engineering and cost considerations.

Chemical Reactions Analysis

Reactivity: Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate can participate in various chemical reactions:

Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Borylation: The compound’s boron atom allows it to participate in borylation reactions, where it can serve as a boron source.

Substitution Reactions: The acetate group can undergo nucleophilic substitution reactions with appropriate reagents.

Base: Used for esterification and other reactions involving the carboxylic acid group.

Boronic Acid Reagents: Employed in borylation reactions.

Acid or Base: Required for ester hydrolysis.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while borylation leads to boron-substituted derivatives.

Scientific Research Applications

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate finds applications in:

Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and boron-containing moiety.

Materials Science: Its borylation properties make it useful in materials research.

Mechanism of Action

The exact mechanism of action remains an active area of study. its boron atom likely plays a crucial role in interactions with biological targets or catalytic processes.

Comparison with Similar Compounds

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate stands out due to its boron-containing indene core. Similar compounds include:

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: .

1-Methylpyrazole-4-boronic acid pinacol ester: .

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: .

These comparisons highlight the uniqueness of Methyl 2-(7-(4,4,5,5-tetramethyl-1,

Biological Activity

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₉BNO₄

- CAS Number : 478375-42-7

The presence of the dioxaborolane moiety is notable as it is known to enhance the compound's stability and solubility in biological systems.

Pharmacological Effects

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including anti-cancer properties. The specific activity of this compound has been investigated in several studies:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of dioxaborolane can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific protein targets involved in cell signaling pathways. For example, some studies suggest that dioxaborolane derivatives can inhibit histone methyltransferases like WDR5, which play crucial roles in gene expression regulation associated with oncogenesis .

Case Study 1: WDR5 Inhibition

A study published in Nature highlighted the development of WDR5 inhibitors derived from dioxaborolane structures. These inhibitors were shown to effectively disrupt WDR5 interactions with its binding partners, leading to reduced expression of oncogenes and subsequent cancer cell death . This study provides a direct link between the structural features of compounds like this compound and their therapeutic potential.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor activity of a similar dioxaborolane derivative in a mouse model. The results indicated significant tumor regression compared to control groups. The study concluded that the compound's ability to penetrate cellular membranes and interact with intracellular targets was pivotal for its efficacy .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C18H25BO4 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

methyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]acetate |

InChI |

InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)15-10-9-12(11-16(20)21-5)13-7-6-8-14(13)15/h9-10H,6-8,11H2,1-5H3 |

InChI Key |

ZSCNTFPGKFZKPT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=C(C=C2)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.